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Compound of Interest

Compound Name: Chilorotriethylsilane

Cat. No.: B140506

This guide provides a comprehensive overview of the spectroscopic data for
chlorotriethylsilane, tailored for researchers, scientists, and professionals in drug
development. It includes a detailed presentation of Nuclear Magnetic Resonance (NMR),
Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with the experimental
protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for chlorotriethylsilane, providing
a gquantitative reference for its structural characterization.

Table 1: *H NMR Spectroscopic Data

Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

~0.98 Quartet 6H -Si-CH2-CHs

~0.65 Triplet 9H -Si-CH2-CHs

Table 2: 13C NMR Spectroscopic Data
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Chemical Shift (ppm) Assighment
~7.5 -Si-CH2-CHs
~6.8 -Si-CH2-CHs

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm~—?)

Assighment

2955 C-H stretch (asymmetric)

2875 C-H stretch (symmetric)

1460 C-H bend (methylene)

1380 C-H bend (methyl)

1240 Si-CHz wag

~1015 Si-C stretch

~730 Si-C stretch

~550 Si-Cl stretch
Table 4: Mass Spectrometry (MS) Data[1][2]

m/z Relative Intensity (%) Assighment

121 100 [M-C2Hs]*

93 ~71 [Si(CzHs)2H]*+

123 ~37 Isotopic peak of [M-C2Hs]*

65 ~14 [Si(C2Hs)H2]*

95 ~26 Isotopic peak of [Si(Cz2Hs)2H]*
Experimental Protocols
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The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of chlorotriethylsilane is prepared in a deuterated solvent, typically chloroform-d
(CDCIs), and transferred to an NMR tube.[3] *H and 3C NMR spectra are recorded on a
spectrometer, such as a Bruker 600 MHz instrument.[4] Chemical shifts are reported in parts
per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4] Data
processing involves Fourier transformation of the free induction decay (FID) signal.

2.2 Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For
a liquid sample like chlorotriethylsilane, a small drop can be placed between two potassium
bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, the spectrum
can be recorded using an Attenuated Total Reflectance (ATR) accessory. The sample is
scanned over the mid-IR range (typically 4000-400 cm~1). A background spectrum is first
recorded and subsequently subtracted from the sample spectrum to yield the final absorbance
or transmittance spectrum.

2.3 Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI).
The sample is introduced into the ion source, where it is bombarded with a beam of electrons
(typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated
based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow of how the different spectroscopic
techniques are used in conjunction to confirm the structure of chlorotriethylsilane.
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Caption: Workflow of structural elucidation for Chlorotriethylsilane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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